molecular formula C20H17N5OS2 B2714711 N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-92-0

N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B2714711
CAS RN: 689266-92-0
M. Wt: 407.51
InChI Key: WHGKHULSFMJWRD-UHFFFAOYSA-N
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Description

“N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic compound. It contains a quinazoline ring, which is a type of heterocyclic aromatic compound . Quinazoline derivatives are known for their significant biological and pharmaceutical properties .


Molecular Structure Analysis

The compound contains a quinazoline ring, a thiazole ring, and an acetamide group. The quinazoline ring is a bicyclic compound consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the quinazoline ring could contribute to its aromaticity and stability .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Research has shown that derivatives of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide have promising antibacterial and antifungal properties. Compounds containing quinazoline and sulfonamide moieties have been synthesized and screened for their in vitro antimicrobial activity, showing effectiveness against various bacteria and fungi (Vanparia et al., 2013). Similarly, other studies have synthesized novel quinoline derivatives based on this compound for potential use as antimicrobial agents (Desai et al., 2007).

Antitumor Activity

  • Several studies have focused on the antitumor potential of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide derivatives. These compounds have shown promising results in inhibiting cancer cell growth in various cell lines, indicating potential applications in cancer therapy (Al-Suwaidan et al., 2016). Another study identified specific derivatives of this compound that exhibited significant anticancer activity, highlighting the diversity of its potential applications in cancer treatment (Yurttaş et al., 2015).

Enzyme Inhibition

  • This compound and its derivatives have been explored for their enzyme inhibitory activities. For instance, some studies have investigated their potential as α-glucosidase and acetylcholinesterase inhibitors, which are important targets in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Molecular Docking and Computational Studies

  • Molecular docking and computational studies have been conducted to understand the interaction of these compounds with biological targets. These studies provide insights into the molecular basis of their activity and potential therapeutic applications (Fahim & Ismael, 2021).

Novel Synthetic Pathways

  • Research has also focused on the development of novel synthetic pathways for creating derivatives of this compound. These studies contribute to the field of synthetic chemistry, offering new methods for producing potentially therapeutically active compounds (Aleqsanyan & Hambardzumyan, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Quinazoline derivatives are known to have anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .

Future Directions

Future research could explore the potential applications of this compound, particularly given the known properties of quinazoline derivatives . This could include investigating its potential use in pharmaceuticals or other industries.

properties

IUPAC Name

N-benzyl-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS2/c26-17(21-11-13-6-2-1-3-7-13)10-14-12-28-20(22-14)25-18-15-8-4-5-9-16(15)23-19(27)24-18/h1-3,6-7,12,15-16,18H,4-5,8-11H2,(H,21,26)(H,22,25)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQAWEKAATXHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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